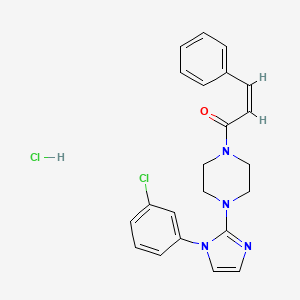

(Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride

Description

The compound (Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a piperazine-based derivative featuring a conjugated enone system (prop-2-en-1-one), a 3-chlorophenyl-substituted imidazole ring, and a phenyl group. Its Z-configuration introduces steric constraints that may influence binding interactions with biological targets. The hydrochloride salt enhances solubility, a critical factor for bioavailability.

Properties

IUPAC Name |

(Z)-1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O.ClH/c23-19-7-4-8-20(17-19)27-12-11-24-22(27)26-15-13-25(14-16-26)21(28)10-9-18-5-2-1-3-6-18;/h1-12,17H,13-16H2;1H/b10-9-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZQIYAIOBYPHW-KVVVOXFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C=CC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)/C=C\C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a piperazine moiety, and a chalcone-like backbone. Its molecular formula is C23H24ClN3O•HCl, and it has been synthesized through various methods, often focusing on optimizing yield and purity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound.

- Mechanism of Action : The compound induces apoptosis in cancer cells, primarily by activating caspase pathways and modulating cell cycle progression. For instance, it has been shown to arrest the cell cycle at the G2/M phase in breast cancer cell lines (MDA-MB-231) .

- Case Study : In vitro studies demonstrated that (Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung), HT-29 (colorectal), and MCF-7 (breast) with IC50 values indicating potent activity .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Apoptosis via caspase activation |

| MCF-7 | 10 | Cell cycle arrest at G0/G1 phase |

| MDA-MB-231 | 12 | Induction of apoptosis |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

- Antibacterial Effects : It demonstrated significant activity against both Gram-positive (e.g., Staphylococcus epidermidis) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentrations (MIC) were determined to be effective in inhibiting bacterial growth .

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Gram-positive |

| Escherichia coli | 64 | Gram-negative |

| Pseudomonas aeruginosa | 128 | Gram-negative |

3. Anti-inflammatory Activity

Research indicates that the compound exhibits anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Aryl Group Modifications

- 3-Chlorophenyl vs. p-Tolyl (): The compound in , (Z)-3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride, replaces the 3-chlorophenyl group with a p-tolyl (methyl-substituted phenyl) moiety.

- 3-Chlorophenyl vs. Methoxyphenyl (): The compound (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride () features a methoxyphenyl group. The methoxy substituent enhances solubility due to its polar nature, which could improve pharmacokinetic profiles compared to chloro or methyl groups .

Imidazole Substituents

Backbone Modifications: Enone vs. Saturated Ketone

- Prop-2-en-1-one (Target Compound) vs. Propan-1-one (): The saturated analog in , 3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride, lacks the double bond present in the target compound. The molecular weight difference (408.9 vs. 410.9) reflects the addition of two hydrogen atoms in the saturated backbone .

Piperazine Linker Variations

- Bis-piperazine Derivatives (): Compound h (1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane) in features two piperazine units connected by a propane chain. This dimeric structure may enhance multivalent interactions with targets but could also increase molecular weight (affecting bioavailability) compared to the monomeric target compound .

Structural and Physicochemical Comparison Table

Implications of Structural Differences

- Bioactivity: The Z-enone system in the target compound may facilitate covalent interactions with nucleophilic residues (e.g., cysteine) in enzymes or receptors, a feature absent in saturated analogs .

- Solubility : The hydrochloride salt and polar substituents (e.g., methoxy in ) improve aqueous solubility, whereas lipophilic groups (e.g., p-tolyl) enhance blood-brain barrier penetration .

- Synthetic Accessibility: Saturated backbones () are typically easier to synthesize than Z-configured enones, which require stereoselective methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.